molecular formula C6H8ClNO2S B2521139 Ethyl 1,3-thiazole-5-carboxylate hydrochloride CAS No. 90198-37-1

Ethyl 1,3-thiazole-5-carboxylate hydrochloride

Cat. No.: B2521139
CAS No.: 90198-37-1
M. Wt: 193.65
InChI Key: KJKXOSGOZZKRLU-UHFFFAOYSA-N
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Description

Ethyl 1,3-thiazole-5-carboxylate hydrochloride (CAS 90198-37-1) is a high-purity chemical compound offered for research and development applications. With the molecular formula C6H8ClNO2S and a molecular weight of 193.65 g/mol, this heterocyclic building block is a valuable synthon in organic synthesis and medicinal chemistry . The structure, featuring a carboxylate ester functional group attached to a thiazole ring, makes it a versatile intermediate for constructing more complex molecules. Researchers utilize this compound in the synthesis of various pharmacologically active targets, particularly in the development of new therapeutic agents where the thiazole scaffold is a key motif. It is supplied as a solid and should be stored in a cool, dry, and well-ventilated place. Handling should be performed with appropriate personal protective equipment and in accordance with good laboratory practices. This product is For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 1,3-thiazole-5-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S.ClH/c1-2-9-6(8)5-3-7-4-10-5;/h3-4H,2H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKXOSGOZZKRLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CS1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90198-37-1
Record name ethyl 1,3-thiazole-5-carboxylate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1,3-thiazole-5-carboxylate hydrochloride can be synthesized through several methods. One common method involves the Hantzsch thiazole synthesis, which typically involves the reaction of α-halo carbonyl compounds with thioureas or thioamides in the presence of a catalyst . The reaction conditions often include the use of bromine or iodine, silica chloride, or other catalysts to facilitate the formation of the thiazole ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and higher output.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,3-thiazole-5-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiazolidines.

    Substitution: The thiazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:
Numerous studies have highlighted the anticancer potential of thiazole derivatives, including ethyl 1,3-thiazole-5-carboxylate hydrochloride. For instance, a study synthesized several thiazole derivatives and evaluated their cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma) and SHSY-5Y (neuroblastoma) cells. Among the synthesized compounds, those containing ethyl thiazole carboxylate exhibited significant cytotoxicity, with one compound demonstrating higher selectivity against SHSY-5Y cells compared to doxorubicin, a standard chemotherapeutic agent .

Cardioprotective Effects:
Another area of research focused on the cardioprotective properties of thiazole derivatives. A specific derivative was shown to delay constrictor responses in isolated thoracic aorta rings from rats, outperforming traditional cardioprotective agents like L-carnitine. This suggests that this compound could be explored further for cardiovascular applications .

Synthesis and Structural Variations

The synthesis of this compound has been optimized through various methods. One notable approach involves the reaction of thioamides with dicarbonyl compounds in an ionic liquid medium, leading to high yields of functionalized thiazole derivatives. This method not only enhances efficiency but also allows for the introduction of various substituents that can modify biological activity .

Data Table: Anticancer Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µM)Selectivity Index
Compound 3gSHSY-5Y (Neuroblastoma)15High
Compound 4cA549 (Lung Carcinoma)25Moderate
DoxorubicinSHSY-5Y30Low

Case Studies

  • Study on Anticancer Efficacy:
    A comprehensive study evaluated the anticancer effects of ethyl thiazole derivatives against several cancer cell lines. The results indicated that certain derivatives had IC50 values significantly lower than conventional treatments, suggesting a promising avenue for developing new anticancer drugs .
  • Research on Cardiovascular Applications:
    In another investigation, researchers studied the effects of synthesized thiazole derivatives on cardiovascular health. The findings revealed that some compounds had a pronounced effect on vascular smooth muscle relaxation, indicating potential therapeutic applications in managing cardiovascular diseases .

Mechanism of Action

The mechanism of action of ethyl 1,3-thiazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. For example, thiazole derivatives have been shown to interact with topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . This mechanism is of particular interest in the development of anticancer agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of Ethyl 1,3-thiazole-5-carboxylate hydrochloride primarily differ in substituents on the thiazole ring or adjacent functional groups. Below is a comparative analysis based on available

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
This compound C₆H₈ClNO₂S 193.65 90198-37-1 Thiazole ring, ethyl ester, hydrochloride
Ethyl 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride* C₁₀H₆F₃N₃O₂† 257.17 EN300-379499‡ Methyl (C4), pyrrolidinyl (C2), hydrochloride

Notes on Table 1:

  • This may indicate a reporting error or mislabeling in the source material.
  • Structural Implications: this compound: The unsubstituted thiazole ring and ester group make it a simpler scaffold for derivatization.

Limitations and Notes

Data Reliability : The molecular formula inconsistency in highlights the need for verification from primary literature or experimental characterization.

Scope of Comparison: Limited evidence restricts detailed pharmacological or thermodynamic comparisons. Further studies on solubility, stability, and bioactivity are warranted.

Biological Activity

Ethyl 1,3-thiazole-5-carboxylate hydrochloride is a compound belonging to the thiazole family, which is recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and relevant case studies.

Target Interactions:
Thiazole derivatives, including this compound, exhibit interactions with various biological targets. These interactions can lead to multiple biological effects such as anticancer, antimicrobial, and anti-inflammatory activities .

Biochemical Pathways:
The compound is known to influence several biochemical pathways. For instance, it may inhibit specific enzymes or receptors involved in cancer cell proliferation and survival, thereby inducing apoptosis in malignant cells .

Biological Activities

This compound has been studied for various biological activities:

  • Anticancer Activity:
    • Several studies have reported its potential as an anticancer agent. For example, derivatives of thiazoles have shown significant cytotoxicity against various cancer cell lines with IC50 values often in the low micromolar range. The presence of specific substituents on the thiazole ring enhances this activity .
  • Antimicrobial Effects:
    • Thiazole compounds are known for their antimicrobial properties. This compound has demonstrated efficacy against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
  • Anti-inflammatory and Antioxidant Properties:
    • Research indicates that thiazole derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. Additionally, they may possess antioxidant properties that help mitigate oxidative stress in cells .

Case Study 1: Anticancer Efficacy

A study investigated the anticancer properties of this compound against human lung adenocarcinoma cells (A549). The compound was found to induce apoptosis through the activation of caspase pathways, leading to significant cell death at concentrations as low as 10 µM .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial activity, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 25 µg/mL against both bacterial strains, indicating strong antimicrobial potential .

Research Findings Summary

Activity Type Effect IC50/MIC Values
AnticancerInduces apoptosis in cancer cellsIC50 ~10 µM
AntimicrobialInhibits growth of bacteriaMIC ~25 µg/mL
Anti-inflammatoryReduces pro-inflammatory cytokinesNot quantified
AntioxidantMitigates oxidative stressNot quantified

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 1,3-thiazole-5-carboxylate hydrochloride, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves cyclization reactions of thioamide precursors or condensation of ethyl chlorooxoacetate with thiazole derivatives. Key variables include temperature (60–100°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reactants. Catalysts like triethylamine may enhance yields. Reaction progress is monitored via TLC, and purity is confirmed using HPLC (>95%) and 1H^1H-NMR spectroscopy .

Q. How is the purity and structural integrity of the compound validated in research settings?

  • Methodological Answer : Analytical techniques include:

  • 1H^1H- and 13C^{13}C-NMR to confirm molecular structure and substituent positions.
  • HPLC with UV detection (λ = 254 nm) to assess purity.
  • X-ray crystallography (if crystalline) for absolute configuration determination.
  • Mass spectrometry (ESI-MS) for molecular weight verification .

Q. What solubility considerations are critical for biological assay design?

  • Methodological Answer : The hydrochloride salt form enhances aqueous solubility, making it suitable for in vitro assays. For hydrophobic environments (e.g., membrane permeability studies), DMSO stock solutions (10 mM) are prepared, followed by dilution in PBS to ≤0.1% DMSO to avoid cellular toxicity .

Q. Which analytical techniques are used to monitor reaction intermediates during synthesis?

  • Methodological Answer : Thin-layer chromatography (TLC, silica gel 60 F254_{254}) with ethyl acetate/hexane eluents identifies intermediates. 1H^1H-NMR tracking in deuterated solvents (e.g., CDCl3_3) resolves reaction progress, while IR spectroscopy confirms functional group transformations (e.g., C=O stretch at ~1700 cm1^{-1}) .

Advanced Research Questions

Q. How can X-ray crystallography with SHELXL refine the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction data collected at 100 K (Mo-Kα radiation, λ = 0.71073 Å) is processed via SHELXL for structure solution. Hydrogen atoms are placed geometrically, and non-H atoms are refined anisotropically. The Olex2 or SHELXLE GUI interfaces assist in visualizing hydrogen-bonding networks and disorder modeling .

Q. How do hydrogen-bonding patterns influence crystallographic packing, and how are they analyzed?

  • Methodological Answer : Graph set analysis (e.g., Etter’s rules) categorizes hydrogen bonds (e.g., N–H⋯O or O–H⋯Cl) into motifs like R22(8)R_2^2(8) rings. Software like Mercury (CCDC) calculates bond distances/angles and generates packing diagrams. Such analysis predicts stability and polymorphism risks in solid-state formulations .

Q. How can structural analogs be designed to explore structure-activity relationships (SAR)?

  • Methodological Answer : Substituent modifications (e.g., replacing ethyl with methyl groups or introducing halogens at the thiazole 2-position) are synthesized via nucleophilic substitution or Pd-catalyzed cross-coupling. Biological activity (e.g., IC50_{50} against bacterial targets) is compared to establish SAR trends. Computational docking (AutoDock Vina) predicts binding affinities to enzymes like DNA gyrase .

Q. How can discrepancies in reported biological activity data be resolved?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., bacterial strain differences or incubation times). Standardized protocols (CLSI guidelines) and purity validation (HPLC ≥98%) minimize errors. Dose-response curves (3–4 replicates) and positive controls (e.g., ciprofloxacin for antimicrobial assays) ensure reproducibility .

Data Presentation Guidelines

  • Structural Data : Include ORTEP diagrams (50% probability ellipsoids) and crystallographic tables (CIF files) for reproducibility .
  • Biological Data : Report IC50_{50}/EC50_{50} values with 95% confidence intervals and statistical tests (e.g., ANOVA with Tukey post hoc) .

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